molecular formula C15H12N2O2S B2817412 N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide CAS No. 922920-09-0

N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide

Cat. No.: B2817412
CAS No.: 922920-09-0
M. Wt: 284.33
InChI Key: IDGZKJMKGXBUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide include:

Uniqueness

This compound is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity. This compound’s methoxy group at the 3-position of the benzamide moiety may enhance its solubility and bioavailability compared to other benzothiazole derivatives .

Biological Activity

N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of the Compound

This compound belongs to the thiazole family, which is known for a variety of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Target Interactions

  • DNA Interaction : Thiazole derivatives, including this compound, can interact with DNA and topoisomerase II. This interaction leads to DNA double-strand breaks, causing cell cycle arrest and apoptosis in cancer cells.
  • Anti-inflammatory Pathways : The compound has been shown to inhibit the biosynthesis of prostaglandins from arachidonic acid, which are key mediators in inflammatory responses. This inhibition contributes to its anti-inflammatory effects.
  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines .

Anticancer Properties

This compound has been evaluated for its anticancer potential across multiple studies:

  • In vitro Studies : In studies involving human cancer cell lines such as A431 (skin cancer), A549 (lung cancer), and HepG2 (liver cancer), the compound demonstrated significant inhibition of cell growth and induced apoptosis at micromolar concentrations .
  • Mechanisms of Action : The compound promotes apoptosis through the activation of caspases and modulation of cell cycle regulators, leading to G2/M phase arrest .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties by:

  • Reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells.
  • Inhibiting the expression of cyclooxygenase enzymes involved in prostaglandin synthesis .

Case Studies and Research Findings

A summary of key findings from recent studies on this compound is presented in the following table:

StudyCell Lines TestedIC50 Values (μM)Key Findings
A4312.5Significant inhibition of proliferation; induced apoptosis.
HepG21.2Induced apoptosis; most potent among tested derivatives.
A5494.0Reduced cell viability; inhibited migration.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-12-4-2-3-10(7-12)15(18)17-11-5-6-13-14(8-11)20-9-16-13/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGZKJMKGXBUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.